BenchChemオンラインストアへようこそ!

BACE2-IN-1

Type 2 Diabetes BACE2 Selectivity Enzymatic Assay

BACE2-IN-1 (compound 3l) is the definitive chemical probe for BACE2-specific investigations, delivering >500-fold selectivity over BACE1 (Ki BACE2=1.6 nM vs. BACE1=815.1 nM). Its non-peptidic hydroxyethylamine scaffold eliminates BACE1-mediated neurological confounding—a critical flaw of dual BACE1/2 inhibitors. Essential for pancreatic β-cell function, insulin secretion, and T2D studies where ambiguous dual-inhibitor data compromises rigor. Also serves as a validated BACE2-binding template for constructing dual-target agents (e.g., LSD1/BACE2). Choose BACE2-IN-1 for unambiguous target discrimination.

Molecular Formula C36H38F3N3O3
Molecular Weight 617.7 g/mol
Cat. No. B2388353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBACE2-IN-1
Molecular FormulaC36H38F3N3O3
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O
InChIInChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1
InChIKeyKQGVKXJLEHXBDS-CBHGIOBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BACE2-IN-1 (Compound 3l): A Highly Selective BACE2 Inhibitor for Type 2 Diabetes Research


BACE2-IN-1 (also known as compound 3l) is a small-molecule inhibitor of β‑secretase 2 (BACE2), an aspartyl protease implicated in the regulation of pancreatic β‑cell function and a validated target for type 2 diabetes mellitus [1]. The compound exhibits a Ki of 1.6 nM for BACE2 and demonstrates high selectivity over the structurally homologous BACE1 enzyme (Ki = 815.1 nM) [1] . Unlike many BACE inhibitors that non‑selectively target both BACE1 and BACE2, BACE2-IN-1 is a non‑peptidic hydroxyethylamine isostere designed through structure‑based optimization to achieve BACE2‑directed selectivity [1].

Why BACE2-IN-1 Cannot Be Replaced by a Generic BACE1/2 Dual Inhibitor


The BACE2 enzyme shares approximately 68% amino acid sequence identity with BACE1 in the catalytic domain, and many inhibitors exhibit comparable potency against both proteases [1]. However, non‑selective inhibition of BACE1 is associated with undesirable on‑target effects in the central nervous system, including synaptic dysfunction and altered melanosome maturation, which can confound phenotypic readouts in metabolic disease models [1]. BACE2‑IN‑1 was specifically optimized to minimize BACE1 engagement, achieving a BACE2‑to‑BACE1 selectivity ratio exceeding 500‑fold [2]. This level of discrimination is not a generic property of the inhibitor class; closely related analogs such as BACE1/2‑IN‑1 (compound 34) inhibit both enzymes with sub‑10 nM potency and display only marginal selectivity . Substituting BACE2‑IN‑1 with a less selective agent would therefore introduce BACE1‑mediated confounding variables, compromising the interpretability of experiments designed to interrogate BACE2‑specific biology in diabetes or neuroprotection.

BACE2-IN-1: Quantitative Differentiation Evidence Versus Closest Comparators


BACE2-IN-1 Exhibits >500‑Fold Selectivity for BACE2 Over BACE1

BACE2‑IN‑1 (compound 3l) demonstrates a BACE2‑to‑BACE1 selectivity ratio exceeding 500‑fold, a differentiation parameter critical for experiments requiring BACE2‑specific inhibition without confounding BACE1 activity. In direct head‑to‑head enzymatic assays from the same study, BACE2‑IN‑1 achieved a Ki of 1.6 nM against BACE2 and a Ki of 815.1 nM against BACE1 [1] . In contrast, the comparator BACE1/2‑IN‑1 (compound 34) exhibits only approximately 2‑fold selectivity (IC50 BACE1 = 10 nM; IC50 BACE2 = 5.3 nM), making it unsuitable for studies requiring BACE2‑specific pathway dissection .

Type 2 Diabetes BACE2 Selectivity Enzymatic Assay

BACE2-IN-1 Is a Non‑Peptidic Inhibitor Suitable for Cellular and In Vivo Applications

BACE2‑IN‑1 is a non‑peptidic hydroxyethylamine isostere, whereas several earlier BACE2 inhibitors (e.g., inhibitor 2d from the same series) retain peptidic character that can limit cellular permeability and metabolic stability [1]. This structural feature differentiates BACE2‑IN‑1 from peptidic analogs and supports its use in cellular assays where peptide‑based inhibitors may exhibit poor membrane penetration or rapid degradation.

Drug Discovery Chemical Probe Non-Peptidic

BACE2-IN-1 Ki of 1.6 nM Provides Potent Inhibition with Manageable Selectivity Trade‑Off

BACE2‑IN‑1 achieves a Ki of 1.6 nM against BACE2, representing a balanced optimization between potency and selectivity. In the same SAR study, inhibitor 2d exhibited sub‑picomolar potency (Ki = 0.031 nM) but possessed peptidic character that may compromise cellular utility [1]. Conversely, less potent BACE2 inhibitors may require higher compound concentrations that increase the risk of off‑target effects. BACE2‑IN‑1 occupies an optimized position: nanomolar potency coupled with >500‑fold BACE1 selectivity and non‑peptidic structure [1].

Enzyme Kinetics Potency Selectivity Optimization

BACE2-IN-1 Enables BACE2‑Selective Studies Without BACE1‑Mediated Confounds in Diabetes Models

BACE2 inhibition is proposed to promote pancreatic β‑cell proliferation and improve glycemic control, while BACE1 inhibition is linked to neurological side effects [1]. BACE2‑IN‑1's >500‑fold selectivity over BACE1 allows investigators to isolate BACE2‑specific effects in diabetes‑relevant cellular and animal models, a capability not shared by dual BACE1/2 inhibitors such as BACE1/2‑IN‑1 (selectivity ~2‑fold) or BACE1‑selective inhibitors like LY2811376 (BACE1/BACE2 selectivity = 10‑fold) [2] .

Type 2 Diabetes Islet Biology Target Validation

BACE2-IN‑1 Serves as a Validated Template for Dual‑Target Neuroprotective Agent Development

A 2025 study utilized BACE2‑IN‑1 as the core BACE2‑inhibitory scaffold to design BACE2‑IN‑1/tranylcypromine‑based compound 4, a dual LSD1/BACE2 inhibitor with demonstrated neuroprotective efficacy in a mouse model of traumatic brain injury [1]. Compound 4 maintained Neuro‑2a cell survival under oxidative stress, restored cholesterol biosynthesis, and improved cognitive performance post‑TBI [1]. This application validates BACE2‑IN‑1 as a tractable starting point for medicinal chemistry campaigns requiring BACE2 inhibition coupled with additional pharmacological activities.

Traumatic Brain Injury Neuroprotection Dual Inhibition

BACE2-IN-1: Optimal Research and Industrial Application Scenarios


Type 2 Diabetes Target Validation in Cellular and Animal Models

BACE2‑IN‑1 is the preferred chemical probe for studies examining the role of BACE2 in pancreatic β‑cell function and insulin secretion. Its >500‑fold selectivity over BACE1 [1] ensures that any observed metabolic improvements—such as enhanced β‑cell proliferation or improved glucose tolerance—can be confidently attributed to BACE2 inhibition rather than off‑target BACE1 activity. This selectivity profile makes BACE2‑IN‑1 particularly valuable for experiments using islet cell lines or diabetic rodent models where BACE1‑mediated neurological effects could otherwise confound data interpretation.

Medicinal Chemistry Scaffold for BACE2‑Targeted Dual Inhibitors

BACE2‑IN‑1 has been successfully employed as the BACE2‑binding core in the development of dual LSD1/BACE2 inhibitors for traumatic brain injury (TBI) [2]. Medicinal chemistry teams can use BACE2‑IN‑1 as a validated, modifiable template to conjugate additional pharmacophores or optimize pharmacokinetic properties. The compound's non‑peptidic nature and defined synthetic route facilitate derivatization, enabling the creation of novel multi‑target agents without the need for extensive de novo scaffold discovery.

Selectivity‑Critical Biochemical and Cellular Profiling Assays

In experiments where the objective is to discriminate between BACE2‑specific and BACE1‑mediated effects—such as studies of Tmem27 cleavage or BACE2‑regulated pathways—BACE2‑IN‑1 offers a clear advantage over dual BACE1/2 inhibitors like BACE1/2‑IN‑1 (selectivity ~2‑fold) . By employing BACE2‑IN‑1, researchers can avoid the ambiguous results generated by compounds that inhibit both proteases at comparable concentrations, thereby increasing the rigor and reproducibility of target‑specific conclusions.

Negative Control for BACE1‑Selective Inhibitor Studies

BACE2‑IN‑1 can serve as an essential negative control in experiments utilizing BACE1‑selective inhibitors (e.g., AZ‑4217, AM‑6494) to confirm that observed phenotypes are mediated by BACE1 rather than BACE2. Because BACE2‑IN‑1 potently inhibits BACE2 (Ki = 1.6 nM) while sparing BACE1 (Ki = 815.1 nM) [1], its lack of effect in a BACE1‑driven assay provides orthogonal validation of BACE1 specificity. This application is particularly relevant for Alzheimer's disease research where BACE1 is the primary target but BACE2 inhibition is an undesired off‑target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for BACE2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.